3-Bromonaphthalene-2,7-diol
Overview
Description
3-Bromonaphthalene-2,7-diol is a chemical compound with the CAS Number: 102653-36-1 . It has a molecular weight of 239.07 and its IUPAC name is 3-bromonaphthalene-2,7-diol . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of 3-Bromonaphthalene-2,7-diol is C10H7BrO2 . The InChI code is 1S/C10H7BrO2/c11-9-4-6-1-2-8(12)3-7(6)5-10(9)13/h1-5,12-13H .Scientific Research Applications
Application 1: Self-Healing Polymers and Hydrogels
- Summary of Application: 3-Bromonaphthalene-2,7-diol is used in the synthesis of self-healing polymers and hydrogels. These materials can relieve external stress and restore their original mechanical properties after extreme damage via dynamic covalent bonding in the polymeric structure or the reversible association of supramolecular motifs .
- Methods of Application: The boronic ester-based dynamic covalent bonds formed between boronic acids and diols impart excellent self-healing properties to the hydrogels, organic gels, elastomers, and plastics depending on the characteristics of the corresponding polymer .
- Results or Outcomes: These bonds induce internal reorganization in the chemical/physical structure in response to changes in the biological signals and biomaterials, such as hydrophilicity, pH, and the presence of glucose . This multi-responsiveness to stimuli as well as the self-healing, injectability, and biocompatibility of boronic ester-based polymers have led to several technological achievements with applicability in biomedical fields, including drug delivery, medical adhesion, bioimplants, and healthcare monitoring .
Application 2: Synthesis of Epoxy Resins
- Summary of Application: 3-Bromonaphthalene-2,7-diol is used in the synthesis of epoxy resins .
- Methods of Application: The epoxy compounds are prepared by the reaction of naphthalene-2,7-diol with epichlorohydrin under different conditions .
- Results or Outcomes: The study aimed at synthesizing three different epoxy compounds based on naphthalene-2,7-diol and then their cross-linking by triethylenetetramine (TETA) .
Application 3: Boronic Acid-Based Dynamic Click Chemistry
- Summary of Application: 3-Bromonaphthalene-2,7-diol can be used in boronic acid (BA)-mediated cis-diol conjugation, a well-studied reaction in dynamic click chemistry . This chemistry has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
- Methods of Application: The boronic acid (BA)-mediated cis-diol conjugation involves the reversible formation of boronic esters between boronic acids and diols .
- Results or Outcomes: The fundamental reactivity of these conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .
Application 4: Synthesis of Boronic Ester-Based Polymers
- Summary of Application: 3-Bromonaphthalene-2,7-diol is used in the synthesis of boronic ester-based polymers . These polymers have self-healing properties and can change their physical/chemical shape in response to changes in pH or the presence of external diol/boronic acids .
- Methods of Application: The synthesis involves the formation of boronic ester-based dynamic covalent bonds between boronic acids and diols .
- Results or Outcomes: These polymers exhibit potential for use in drug delivery, medical adhesion, and biomedical applications .
Application 5: Boronic Acid-Mediated Biorthogonal Tools
- Summary of Application: 3-Bromonaphthalene-2,7-diol can be used in the development of boronic acid-mediated biorthogonal tools for disease-related biomolecule recognition .
- Methods of Application: The boronic acid (BA)-mediated cis-diol conjugation involves the reversible formation of boronic esters between boronic acids and diols .
- Results or Outcomes: The fundamental reactivity of these conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .
Application 6: Peptide Cyclization
- Summary of Application: 3-Bromonaphthalene-2,7-diol can be used in peptide cyclization aimed at therapeutics discovery .
- Methods of Application: The boronic acid (BA)-mediated cis-diol conjugation involves the reversible formation of boronic esters between boronic acids and diols .
- Results or Outcomes: The fundamental reactivity of these conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .
Safety And Hazards
Future Directions
3-Bromonaphthalene-2,7-diol has attracted a lot of attention in recent years due to its potential applications in various fields of research and industry. It is anticipated that this compound will stimulate researchers to design new multicomponent strategies complying with the Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles .
properties
IUPAC Name |
3-bromonaphthalene-2,7-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c11-9-4-6-1-2-8(12)3-7(6)5-10(9)13/h1-5,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGIPELWHJKROR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)Br)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromonaphthalene-2,7-diol |
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Citations
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